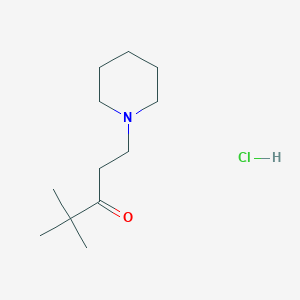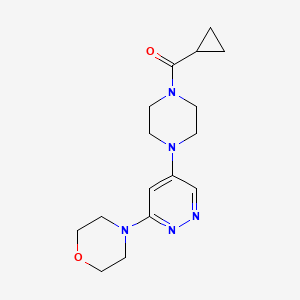
Cyclopropyl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Cyclopropyl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves the use of conventional acid-amine coupling . For example, the synthesis of a related compound, 1-(4-chlorophenyl)cyclopropylmethanone, was achieved by dissolving 1-(4-chlorophenyl)cyclopropanecarboxylic acid in dry tetrahydrofuran, followed by the addition of 1-ethyl-3-(3-dimethyllaminopropyl)carbodiimide hydrochloride, 1-hydroxybenzotriazole, and N,N-diisopropylethylamine .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, “Cyclopropyl (piperazin-1-yl)methanone” has a molecular weight of 154.21, is a liquid at 20 degrees Celsius, and should be stored under inert gas due to its air sensitivity .Aplicaciones Científicas De Investigación
Anticancer and Antituberculosis Activities
Research has led to the synthesis of derivates containing cyclopropyl and piperazin-1-yl methanone structures, with some showing promising anticancer and antituberculosis activities. A study by Mallikarjuna et al. (2014) synthesized a series of these derivatives, finding that certain compounds exhibited significant in vitro anticancer activity against human breast cancer cell lines and notable antituberculosis effects against the M. tb h37Rv strain. This highlights the potential for these compounds in developing therapeutic agents for both cancer and tuberculosis (Mallikarjuna, Basawaraj Padmashali, & Sandeep, 2014).
Antimicrobial Studies
Patel et al. (2007) embarked on synthesizing amide derivatives of quinolone, incorporating cyclopropyl and piperazin-1-yl entities, to explore their antibacterial and antifungal properties. Their studies revealed that these synthesized compounds possess a broad spectrum of antimicrobial activity, effective against various gram-positive and gram-negative bacteria, as well as fungal strains, suggesting their potential as antimicrobial agents (Patel, Patel, & Chauhan, 2007).
Structural and Antiproliferative Analysis
The structural exploration and antiproliferative activity of related heterocyclic compounds were detailed by Prasad et al. (2018), where a novel bioactive molecule was synthesized and evaluated for its anticancer properties. The study conducted in-depth structural characterization using various spectral analyses and confirmed significant antiproliferative effects, demonstrating the compound's potential in cancer therapy research (Prasad et al., 2018).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
cyclopropyl-[4-(6-morpholin-4-ylpyridazin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c22-16(13-1-2-13)21-5-3-19(4-6-21)14-11-15(18-17-12-14)20-7-9-23-10-8-20/h11-13H,1-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPJHDUCSQOBQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3=CC(=NN=C3)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

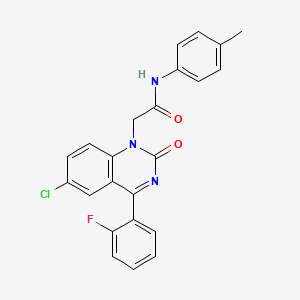
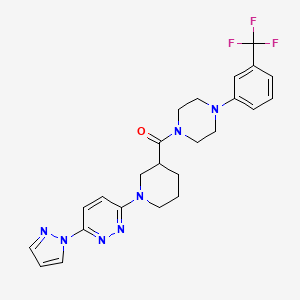


![N-[2-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide](/img/structure/B2380153.png)



![Methyl 2-[2-(3-methoxybenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2380162.png)

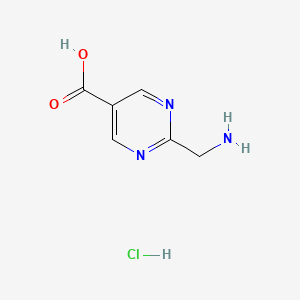
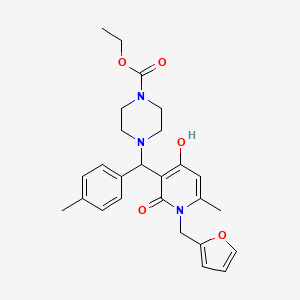
![N-(benzo[d]thiazol-5-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2380166.png)
